N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound integrates three heterocyclic systems: a 2,1,3-benzothiadiazole core, a 1,3,4-oxadiazole ring, and a 2,5-dimethylfuran-3-yl substituent. Its structural uniqueness lies in the fusion of sulfur- and nitrogen-containing heterocycles with a furan-derived substituent, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-7-5-10(8(2)22-7)14-17-18-15(23-14)16-13(21)9-3-4-11-12(6-9)20-24-19-11/h3-6H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWSBVMDHTKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF) through catalytic hydrogenation . The next step involves the formation of the oxadiazole ring, which can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . Finally, the benzothiadiazole moiety is introduced through a coupling reaction with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of high-throughput screening techniques to identify the most effective catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Nitrated or halogenated benzothiadiazole derivatives
Scientific Research Applications
Chemistry Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its versatile structure allows for various chemical modifications and reactions:
- Synthesis of Derivatives : The compound can undergo oxidation to form furanones or reduction to yield amines. It also participates in electrophilic substitution reactions on the indole core.
| Reaction Type | Example Product |
|---|---|
| Oxidation | Furanone |
| Reduction | 2,5-Dimethylfuran-3-ylamine |
| Substitution | Halogenated derivatives |
Biological Applications
The biological activity of this compound has been explored extensively. Studies indicate potential antimicrobial and anticancer properties:
Antimicrobial Activity
Recent studies demonstrated significant efficacy against various microorganisms. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
These results highlight its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays revealed that it inhibits the growth of several cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| OVCAR-8 | 85.26% |
| SNB-19 | 86.61% |
| NCI-H460 | 75.99% |
These findings suggest its potential use in developing new cancer therapies .
Medical Applications
Due to its unique structure and biological activity, this compound is being investigated for drug development:
- Drug Formulation : Its properties make it suitable for formulating drugs targeting specific pathways involved in microbial resistance and cancer proliferation.
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials and catalysts. The incorporation of oxadiazole and furan rings enhances the performance of materials used in electronics and photonics.
Case Studies
Several research studies have documented the synthesis and application of this compound:
- Synthesis and Anticancer Studies : A study highlighted the synthesis of derivatives based on this compound that exhibited significant anticancer activity against glioblastoma cell lines .
- Antimicrobial Efficacy : Another research focused on evaluating the antimicrobial properties against Gram-positive bacteria, confirming its effectiveness against resistant strains.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Family
The evidence highlights several 1,3,4-oxadiazole derivatives synthesized via four-component reactions (). Key examples include:
- 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f)
- 3–{[Benzyl(methyl)amino][5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5g)
| Property | Compound 5f | Compound 5g | Target Compound |
|---|---|---|---|
| Yield | 82% | 84% | Not reported |
| Physical State | Yellow oil | Yellow oil | Unknown (likely crystalline solid) |
| Substituent | 4-Ethylphenyl | 3,5-Dimethylphenyl | 2,5-Dimethylfuran-3-yl |
| Key Functional Groups | Oxadiazole, aldehyde, dibenzylamine | Oxadiazole, aldehyde, benzylamine | Oxadiazole, benzothiadiazole, furan |
Key Differences :
- The target compound replaces the aryl/alkyl substituents (e.g., 4-ethylphenyl in 5f) with a 2,5-dimethylfuran-3-yl group, which introduces oxygen heteroatoms and steric constraints.
Benzothiadiazole-Containing Analogues
describes N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , which shares a benzothiazole core but differs in substituents:
Key Differences :
- The target compound’s benzothiadiazole (with two nitrogen atoms and one sulfur) contrasts with the benzothiazole (one nitrogen, one sulfur) in , altering electron distribution and redox properties.
- The furan substituent in the target compound may confer higher polarity compared to the thiophene in , influencing solubility and bioavailability .
Pharmacological and Physicochemical Comparisons
Spectroscopic Characterization
- IR/NMR Data : For oxadiazole derivatives (), IR peaks at ~1650 cm⁻¹ (C=N) and ~1700 cm⁻¹ (C=O) confirm heterocyclic formation. The target compound’s benzothiadiazole core would show distinct S-N stretching (~1350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- 13C-NMR : Oxadiazole carbons in 5f–5i resonate at δ 160–165 ppm, while benzothiadiazole carbons (target compound) would appear downfield (~δ 150–155 ppm) due to electron-withdrawing effects .
Q & A
What synthetic methodologies are employed to prepare N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide, and how are intermediates characterized?
Basic Research Question
The synthesis involves multi-step heterocyclic coupling. Acylation of 2-amino-5-aryl-methylthiazole intermediates with activated furan-carboxylic acid derivatives is critical. Key steps include:
- Arylation and acylation : Diazonium salt reactions enable the introduction of aryl groups to thiazole cores .
- Purification : Thin-layer chromatography (TLC) on silica gel F254 plates ensures intermediate purity .
- Characterization : NMR spectroscopy (e.g., , in DMSO-d6) and melting point analysis validate structural integrity .
What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Basic Research Question
Advanced structural validation combines:
- NMR spectroscopy : Proton environments (e.g., furan methyl groups, benzothiadiazole protons) are resolved at 400 MHz, with DMSO-d6 as the solvent .
- Single-crystal X-ray diffraction : For analogous oxadiazole derivatives, X-ray studies reveal planarity of heterocyclic rings (e.g., mean C–C bond deviation: 0.005 Å) and intermolecular interactions .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
How is the anticancer activity of this compound evaluated in preliminary assays?
Basic Research Question
Initial screening follows standardized protocols:
- In vitro cytotoxicity : Dose-response assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM .
- Selectivity : Comparison with non-cancerous cells (e.g., HEK293) to assess therapeutic index.
- Mechanistic hints : Flow cytometry to detect apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
How can structure-activity relationship (SAR) studies be designed to optimize anticancer potency?
Advanced Research Question
SAR strategies include:
- Substituent variation : Modifying the 2,5-dimethylfuran moiety (e.g., halogenation, bulkier groups) to enhance lipophilicity or target binding .
- Heterocycle replacement : Testing oxadiazole vs. thiadiazole or triazole cores to improve metabolic stability .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like tubulin or kinase domains .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Mitigation approaches:
- Standardized protocols : Replicate assays under controlled conditions (e.g., serum-free media, fixed incubation times) .
- Metabolic stability testing : LC-MS/MS monitors degradation products in cell culture media .
- Target validation : siRNA knockdown or CRISPR-Cas9 knockout of suspected targets (e.g., EGFR, mTOR) to confirm mechanism .
What computational methods predict the reactivity and electronic properties of this compound?
Advanced Research Question
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are applied to:
- Tautomerism analysis : Evaluate stability of thiol-thione tautomers in oxadiazole derivatives .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer and redox behavior .
- Solvent effects : COSMO-RS models simulate solubility and aggregation in biological media .
What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Advanced Research Question
Formulation and derivatization approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
